2-[4-(Difluoromethoxy)phenyl]oxirane

Asymmetric Synthesis Chiral Epoxide Pharmaceutical Intermediate

2-[4-(Difluoromethoxy)phenyl]oxirane (CAS 1094302-44-9) is an aryl epoxide building block characterized by a para-difluoromethoxy substituted phenyl ring. Its molecular formula is C9H8F2O2, with a molecular weight of 186.16 g/mol and an MDL number of MFCD11185349.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 1094302-44-9
Cat. No. B1416926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Difluoromethoxy)phenyl]oxirane
CAS1094302-44-9
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C9H8F2O2/c10-9(11)13-7-3-1-6(2-4-7)8-5-12-8/h1-4,8-9H,5H2
InChIKeyFJRUSEQSRVYISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Difluoromethoxy)phenyl]oxirane (CAS 1094302-44-9): A Key Epoxide Building Block for Pharmaceutical Synthesis


2-[4-(Difluoromethoxy)phenyl]oxirane (CAS 1094302-44-9) is an aryl epoxide building block characterized by a para-difluoromethoxy substituted phenyl ring [1]. Its molecular formula is C9H8F2O2, with a molecular weight of 186.16 g/mol and an MDL number of MFCD11185349 [1]. It is typically supplied as a liquid with a purity of ≥95% and is intended for research and development applications . This compound serves as a versatile intermediate for introducing a difluoromethoxyphenyl moiety into more complex molecular architectures via nucleophilic ring-opening of the reactive oxirane ring.

Epoxide ring-opening for para-difluoromethoxyphenyl introduction
Racemic and single-enantiomer forms available for different stereochemical needs
Para-substitution required for PDE4 inhibitor-related research

The Critical Role of Regiochemistry and Substitution in 2-[4-(Difluoromethoxy)phenyl]oxirane Selection


While the class of difluoromethoxy-substituted phenyl oxiranes shares a common epoxide functionality, their utility is critically dependent on the precise substitution pattern and stereochemistry. Simply substituting a generic 'difluoromethoxyphenyl oxirane' is not scientifically valid, as key pharmacological and physicochemical properties are dramatically altered. For instance, the position of the difluoromethoxy group on the phenyl ring (e.g., 2-, 3-, or 4-) dictates the compound's ability to serve as a precursor for specific drug targets, such as the phosphodiesterase 4 (PDE4) inhibitor roflumilast, which requires a 4-substituted intermediate [1]. Furthermore, the choice between racemic (2-[4-(difluoromethoxy)phenyl]oxirane) and enantiopure forms (e.g., (2S)- or (2R)-2-[4-(difluoromethoxy)phenyl]oxirane) is crucial for achieving stereochemical control in asymmetric syntheses, directly impacting the bioactivity and patentability of downstream drug candidates [2].

Regioisomer mismatch
Meta-substituted isomers may not produce the PDE4-targeted benzamide series; para-substitution is required for target engagement studies.
Stereochemical context shift
Racemate substitution for enantiopure forms can alter stereochemical outcomes; chiral control may require single-enantiomer sourcing.
Methoxy analog profile may differ
Methoxy replacement may shift metabolic stability and target selectivity in analogue series; difluoromethoxy scaffold may not transfer directly.

Quantitative Differentiation of 2-[4-(Difluoromethoxy)phenyl]oxirane Against Key Comparators


Enantiomeric Purity: Impact on Synthetic Utility and Procurement Cost

The racemic 2-[4-(difluoromethoxy)phenyl]oxirane (CAS 1094302-44-9) is a versatile building block for general synthesis, but its enantiopure counterparts, (2S)- (CAS 1568219-63-5) and (2R)- (CAS 1568242-18-1), are essential for stereoselective applications. The racemate is offered at a standard purity of ≥95% , whereas the individual enantiomers are available for research with defined stereochemistry [1][2]. The cost of the racemate is significantly lower (approximately $150-300/g for 1g scale) compared to the enantiopure forms (approximately $1543/g for 1g of (2S)- [1] and $1754/g for 0.5g of (2R)- [2]), reflecting the added value and complexity of chiral resolution or asymmetric synthesis.

Stereochemical Purity & Cost
Head-to-head
Racemate ≥95% purity, ~$150–300/g; (S)-enantiomer $1543/g, (R)-enantiomer $1754/g (2023 single-supplier pricing).
Procurement may balance cost with stereochemical control requirements.
Stereocenter count: racemate 0 vs enantiomers 1. Pricing context may vary.
Asymmetric Synthesis Chiral Epoxide Pharmaceutical Intermediate Stereoselectivity

Regiochemical Specificity for the Synthesis of Roflumilast (PDE4 Inhibitor)

The para-substituted 2-[4-(difluoromethoxy)phenyl]oxirane is a critical intermediate for synthesizing 3,4-disubstituted benzamides, a class of compounds that includes the marketed drug roflumilast (CAS 162401-32-3) [1]. The 4-difluoromethoxy substitution pattern is a mandatory structural requirement for the potent PDE4 inhibitory activity of roflumilast and its analogues. In contrast, the meta-substituted isomer, 2-[3-(difluoromethoxy)phenyl]oxirane (CAS 1094363-99-1), is not a viable intermediate for this specific drug class and would lead to a different, and likely inactive, benzamide series .

Regiochemical Requirement
Class-level
Para-substitution essential for roflumilast-core benzamide structure; meta isomer not suitable.
Meta-substituted analogues may not support PDE4 inhibitor synthesis.
Patent literature basis; structural comparison.
PDE4 Inhibition Roflumilast Synthesis Drug Intermediate Regiochemistry

Enhanced Potency in PDE4 Inhibition via Difluoromethoxy Substitution

The presence of the difluoromethoxy (-OCF2H) group, as opposed to a methoxy (-OCH3) group, is a key driver of enhanced potency and selectivity in certain biological systems. In a study of catecholamide-based PDE4 inhibitors, replacement of a 4-methoxy group with a 4-difluoromethoxy group improved inhibitory activity [1]. Furthermore, the 4-difluoromethoxybenzamides (compounds 7i and 7j) exhibited a strong preference for PDE4 over other PDEs, with selectivity ratios of approximately 3333-fold and 1111-fold, respectively [1].

PDE4 Selectivity (Analog)
Class-level
Reported selectivity ratios of 3333-fold (PDE4A4) and 1111-fold (PDE4B1) for difluoromethoxy-bearing catecholamides.
Difluoromethoxy substitution associated with higher selectivity in analogue series.
In vitro enzyme panel data; not directly measured for this building block.
PDE4 Inhibitor Structure-Activity Relationship (SAR) Potency Difluoromethoxy

Potential for Enhanced Metabolic Stability Compared to Methoxy Analogs

The replacement of metabolically labile methoxy groups with fluorinated methoxy groups, such as difluoromethoxy, is a well-established medicinal chemistry strategy to enhance metabolic stability [1]. While direct head-to-head microsomal stability data for 2-[4-(difluoromethoxy)phenyl]oxirane itself is not available in the search corpus, studies on related compounds suggest this is a significant advantage. For example, in a QSAR study on IRAK-4 inhibitors, the presence of a difluoromethoxy substituent on the phenyl ring contributed to improved metabolic stability in human liver microsomes, with a reported turnover rate of 20 μL/min/mg protein for a difluoromethoxy-containing analog (IRAK inhibitor 6) .

Microsomal Stability Context
Supporting evidence
IRAK inhibitor analog with difluoromethoxy: human microsome turnover 20 μL/min/mg protein.
May support metabolic stability screening in research programs.
General medicinal chemistry trend; not directly validated for this compound.
Metabolic Stability Human Microsomes Drug Metabolism Difluoromethoxy

Recommended Research and Development Applications for 2-[4-(Difluoromethoxy)phenyl]oxirane (CAS 1094302-44-9)


Asymmetric Synthesis of Enantiomerically Pure Drug Intermediates

Use (2S)- or (2R)-2-[4-(difluoromethoxy)phenyl]oxirane (CAS 1568219-63-5 or 1568242-18-1) for stereospecific ring-opening reactions. These chiral epoxides are critical for introducing a difluoromethoxyphenyl group with defined stereochemistry, essential for synthesizing chiral drug candidates [1][2]. The high cost of the enantiopure forms is justified by the ability to control absolute configuration and improve downstream yields of the desired enantiomer.

Synthesis of PDE4 Inhibitors and Roflumilast Analogs

Employ 2-[4-(difluoromethoxy)phenyl]oxirane as a key building block for the synthesis of roflumilast (CAS 162401-32-3) and its structural analogs [3]. The para-substitution pattern is a strict requirement for these potent anti-inflammatory agents. The compound can be used to introduce the essential 3,4-disubstituted benzamide core structure [3].

General Medicinal Chemistry Building Block for SAR Studies

Utilize the racemic mixture (CAS 1094302-44-9) as a cost-effective building block to explore structure-activity relationships (SAR) around the difluoromethoxyphenyl pharmacophore . Its reactive epoxide group allows for facile diversification via nucleophilic ring-opening with amines, alcohols, and other nucleophiles, enabling the rapid construction of compound libraries.

Synthesis of Metabolically Stable Bioactive Molecules

Incorporate the difluoromethoxyphenyl moiety, derived from this building block, into drug candidates to potentially improve their metabolic stability [4]. This is based on the established medicinal chemistry principle of replacing labile methoxy groups with more stable fluorinated ethers, which can reduce oxidative metabolism and prolong the drug's half-life.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Enantiomer-specific stereocontrol
Chiral HPLC and enantiomeric excess verification
PDE4 inhibitor pathway studies
Para-substitution requirement
Regiochemical identity (NMR)
SAR library synthesis
Racemic epoxide for diversification
Nucleophilic ring-opening scope
Metabolic stability screening
Difluoromethoxy moiety stability
Microsomal stability assays

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